molecular formula C8H10BrNO B13197362 5-(1-Bromoethyl)-2-methoxypyridine

5-(1-Bromoethyl)-2-methoxypyridine

Cat. No.: B13197362
M. Wt: 216.07 g/mol
InChI Key: UKOKKBRZFJNAKR-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-2-methoxypyridine (CAS 1060818-13-9) is a versatile and high-value pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in the reactive benzylic bromide functional group, which makes it an excellent electrophile for cross-coupling reactions and nucleophilic substitutions. This compound is particularly useful for introducing the 5-(1-substituted-ethyl)-2-methoxypyridine moiety into more complex molecules, a structural motif of interest in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this reagent in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to form carbon-carbon bonds, and in SN2 reactions with nitrogen, oxygen, and sulfur nucleophiles to create diverse chemical libraries for biological screening. The 2-methoxypyridine group can act as a directing group in metal-catalyzed C-H functionalization or as a masked pyridone, adding to its synthetic utility. According to public chemical databases and supplier catalogs, this compound is a building block in research pathways, including the synthesis of potential kinase inhibitors and other small molecule therapeutics. It is essential to handle this compound with care, using appropriate personal protective equipment in a well-ventilated fume hood, as it is a lachrymator and a potential skin and eye irritant. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

5-(1-bromoethyl)-2-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,1-2H3

InChI Key

UKOKKBRZFJNAKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(1-Bromoethyl)-2-methoxypyridine

General Synthetic Strategy

The synthesis of 5-(1-Bromoethyl)-2-methoxypyridine typically involves two key steps:

The starting material often used is 2-bromo-5-methoxypyridine or 5-bromo-2-methoxypyridine , which can be further functionalized to introduce the 1-bromoethyl substituent.

Synthesis of 2-Bromo-5-methoxypyridine (Key Intermediate)

This intermediate is crucial for the preparation of the target compound.

Parameter Details
Starting Material 2-Amino-5-methoxypyridine
Reagents Hydrobromic acid (60%), bromine, sodium nitrite, sodium hydroxide
Solvent Water, ether
Temperature Initial cooling to -10°C during bromine addition; maintained below -5°C during sodium nitrite addition; room temperature stirring thereafter
Yield 63%
Purification Extraction with ether, drying over anhydrous sodium sulfate, silica gel chromatography, vacuum distillation
Boiling Point 76-78 °C at 0.6 torr

Reaction Summary:

  • 2-Amino-5-methoxypyridine is dissolved in hydrobromic acid and cooled.
  • Bromine is added dropwise to effect bromination.
  • Sodium nitrite is added slowly to form the diazonium intermediate.
  • Sodium hydroxide is added to neutralize and facilitate extraction.
  • The product is isolated as 2-bromo-5-methoxypyridine with 63% yield after purification.

Synthesis of 5-Bromo-2-methoxypyridine

An alternative route involves direct substitution on 2,5-dibromopyridine:

Parameter Details
Starting Material 2,5-Dibromopyridine
Reagents Methanol, sodium hydroxide
Solvent Methanol
Reaction Conditions Reflux for 5 hours
Yield 98%
Purification Removal of methanol by distillation, extraction with dichloromethane, vacuum distillation

Reaction Summary:

  • 2,5-Dibromopyridine is refluxed with sodium hydroxide and methanol.
  • Methanol substitutes selectively at the 2-position.
  • The crude product is extracted and purified to yield 5-bromo-2-methoxypyridine in high yield.

Introduction of the 1-Bromoethyl Group

The key functionalization to install the 1-bromoethyl substituent at the 5-position can be achieved via several methods:

Palladium-Catalyzed Coupling Reactions
  • Using palladium diacetate as a catalyst with bases such as sodium carbonate or cesium carbonate.
  • Ligands like triphenylphosphine or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enhance reactivity.
  • Solvents include 1-propanol, eucalyptol, or aqueous mixtures.
  • Reaction temperatures range from 95 °C to 120 °C.
  • The reaction proceeds under inert atmosphere (nitrogen or argon).
  • Yields reported are approximately 60-65%.

Example Procedure:

  • 2-Bromo-5-methoxypyridine is reacted with an appropriate boronic acid derivative or alkylating agent in the presence of Pd(OAc)2, ligand, and base.
  • The mixture is stirred at elevated temperature overnight.
  • After quenching and extraction, the product is purified by chromatography to afford the functionalized pyridine derivative.
Halogenation of Ethyl Substituted Pyridine
  • Starting from 5-ethyl-2-methoxypyridine, bromination at the benzylic position with bromine or N-bromosuccinimide (NBS) can yield the 1-bromoethyl derivative.
  • Reaction conditions typically involve mild heating and careful control to avoid overbromination.

Detailed Reaction Data and Analysis

Step Starting Material Reagents/Conditions Yield (%) Notes
Bromination of 2-amino-5-methoxypyridine 2-Amino-5-methoxypyridine HBr (60%), Br2, NaNO2, NaOH, water, ether 63 Temperature control critical; purification by chromatography
Methoxylation of 2,5-dibromopyridine 2,5-Dibromopyridine NaOH, MeOH, reflux 5 h 98 High yield; selective substitution at 2-position
Pd-catalyzed coupling 2-Bromo-5-methoxypyridine Pd(OAc)2, triphenylphosphine/Xantphos, base, 95-120 °C, inert atmosphere ~60-65 Requires inert atmosphere; ligand choice affects yield
Benzylic bromination 5-Ethyl-2-methoxypyridine Br2 or NBS, mild heating Variable Careful control needed to avoid polybromination

Mechanistic Insights

  • The bromination of amino-pyridine involves diazotization followed by substitution with bromide ion.
  • Methoxylation proceeds via nucleophilic aromatic substitution facilitated by the strong base.
  • Palladium-catalyzed coupling involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the alkyl or aryl boronic acid, and reductive elimination to form the C-C bond.
  • Benzylic bromination proceeds via radical intermediates generated by homolytic cleavage of bromine under mild heating.

Summary and Recommendations

  • The synthesis of 5-(1-Bromoethyl)-2-methoxypyridine is best approached via preparation of 2-bromo-5-methoxypyridine followed by selective functionalization at the 5-position.
  • High yields of the intermediate 2-bromo-5-methoxypyridine can be achieved by bromination of 2-amino-5-methoxypyridine or methoxylation of 2,5-dibromopyridine.
  • Palladium-catalyzed coupling reactions provide a versatile and effective route to introduce the 1-bromoethyl substituent with moderate to good yields.
  • Reaction conditions such as temperature, solvent, and ligand choice are critical for optimizing yield and selectivity.
  • Purification typically involves extraction, drying, chromatography, and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyridines with different functional groups.

    Oxidation: Formation of pyridine oxides or other oxidized derivatives.

    Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

5-(1-Bromoethyl)-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines at the 5-Position

5-(1-Bromoethyl)-2-chloropyridine
  • Structure : Chlorine replaces the methoxy group at the 2-position.
  • Application : Used in medicinal chemistry for halogen-directed functionalization .
  • Safety : Classified under GHS hazard class 8 (corrosive), with handling precautions for skin/eye protection .
5-(Bromomethyl)-2-methoxypyridine
  • Structure : Bromomethyl group (CH₂Br) instead of bromoethyl (CH₂CH₂Br).
  • Reactivity : Shorter alkyl chain may reduce steric hindrance, facilitating faster nucleophilic substitution compared to the ethyl analog.
  • Physical Properties : Higher volatility (boiling point ~236°C for chloromethyl analog) due to smaller molecular size .
  • Synthesis : Often prepared via bromination of hydroxymethyl precursors .
5-(Chloromethyl)-2-methoxypyridine
  • Structure : Chlorine replaces bromine in the methyl group.
  • Reactivity : Lower leaving-group ability of Cl⁻ compared to Br⁻ may slow substitution reactions.
  • Stability : Hydrochloride salt form (CAS 120276-36-0) enhances stability under inert storage conditions (-20°C) .

Substituent Position Variations

5-Bromo-4-methoxy-2-methylpyridine
  • Structure : Methoxy and methyl groups at positions 4 and 2, respectively.
  • Electronic Effects : The 4-methoxy group donates electrons less effectively than the 2-methoxy group, altering regioselectivity in electrophilic attacks.
  • Application : Utilized as a pharmaceutical intermediate .
5-Bromo-6-methoxypyridin-3-amine
  • Structure : Methoxy at 6-position and amine at 3-position.
  • Reactivity: Amino group enables participation in condensation or cyclization reactions, diverging from the bromoethyl compound’s alkylation utility .

Functional Group Modifications

5-(3,5-Difluorophenyl)-2-methoxypyridine
  • Structure : Difluorophenyl group replaces bromoethyl.
  • Electronic Profile : Fluorine atoms increase lipophilicity and metabolic stability, making this compound relevant in drug design for CNS targets .
2-[5-(1-Bromoethyl)-1,3,4-thiadiazol-2-yl]pyridine
  • Structure : Thiadiazole ring fused to pyridine.
  • Application : Key intermediate in synthesizing ketolide antibiotics like WCK 4871, highlighting the bromoethyl group’s role in diastereoselective reactions .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
5-(1-Bromoethyl)-2-methoxypyridine C₈H₁₀BrNO 2-OCH₃, 5-CH₂CH₂Br Antibiotic synthesis (e.g., WCK 4871)
5-(Bromomethyl)-2-methoxypyridine C₇H₈BrNO 2-OCH₃, 5-CH₂Br Nucleophilic substitution reactions
5-(Chloromethyl)-2-methoxypyridine HCl C₇H₈ClNO·HCl 2-OCH₃, 5-CH₂Cl Stable intermediate for alkylation
5-Bromo-4-methoxy-2-methylpyridine C₇H₈BrNO 4-OCH₃, 2-CH₃, 5-Br Pharmaceutical intermediate
5-(3,5-Difluorophenyl)-2-methoxypyridine C₁₂H₉F₂NO 2-OCH₃, 5-C₆H₃F₂ CNS drug candidate

Key Findings

Reactivity : Bromoethyl and bromomethyl groups exhibit distinct substitution kinetics due to chain length and steric effects.

Electronic Effects : Methoxy groups at the 2-position enhance electron density, facilitating electrophilic substitutions, while halogens (Cl, F) modulate lipophilicity and stability.

Applications : Bromoethyl derivatives are pivotal in antibiotic synthesis, whereas fluorinated analogs target neurological pathways.

Biological Activity

5-(1-Bromoethyl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

5-(1-Bromoethyl)-2-methoxypyridine features a pyridine ring substituted with a bromoethyl group and a methoxy group. The presence of the bromoethyl moiety allows for various substitution reactions, making it a versatile intermediate in organic synthesis. The compound can undergo oxidation and reduction reactions, further enhancing its reactivity.

In biological systems, the mechanism of action typically involves interaction with specific enzymes or receptors. The bromoethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Anticancer Properties

Research has shown that 5-(1-Bromoethyl)-2-methoxypyridine exhibits promising anticancer activity. A study assessing the cytotoxic effects of various pyridine derivatives indicated that compounds related to 5-(1-Bromoethyl)-2-methoxypyridine demonstrated significant toxicity against multiple human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The IC50 values for these compounds were observed to be below 100 µM, indicating effective cytotoxicity .

Table 1: Cytotoxic Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
5-(1-Bromoethyl)-2-methoxypyridineHepG2<100
5-(1-Bromoethyl)-2-methoxypyridineDU145<100
5-(1-Bromoethyl)-2-methoxypyridineMDA-MB-231<100

The structure-activity relationship (SAR) analysis indicates that the presence of hydrophilic substituents enhances the activity against cancer cells. Compounds with larger substituents or electron-withdrawing groups showed improved cytotoxic effects, suggesting that further modifications could lead to more potent anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, 5-(1-Bromoethyl)-2-methoxypyridine has been investigated for its antimicrobial effects. Studies have highlighted the potential of pyridine derivatives in combating bacterial and fungal infections. Compounds containing similar structures have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Pyridine Compounds

CompoundPathogenMIC (µg/mL)
5-(1-Bromoethyl)-2-methoxypyridineStaphylococcus aureus12.5
5-(1-Bromoethyl)-2-methoxypyridineEscherichia coli25
5-(1-Bromoethyl)-2-methoxypyridineCandida albicans12.5

The mechanism underlying the antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of pyridine derivatives similar to 5-(1-Bromoethyl)-2-methoxypyridine:

  • Anticancer Study : A series of derivatives were tested for their cytotoxicity against various cancer cell lines. The study concluded that certain modifications significantly enhanced their anticancer properties, suggesting a pathway for developing new therapeutic agents .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of pyridine compounds against common pathogens. The results indicated that these compounds could serve as potential leads in drug development due to their effective inhibition of microbial growth .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-(1-bromoethyl)-2-methoxypyridine?

The synthesis typically involves bromination and functionalization of pyridine derivatives. For example, 5-bromo-2-methoxypyridine (CAS 13472-85-0) can serve as a precursor, undergoing cross-electrophile coupling with alcohols via in-situ bromination. A reported method uses 5-bromo-2-methoxypyridine (1.0 equiv) and an alcohol (e.g., (3-ethyloxetan-3-yl)methanol) under optimized conditions, followed by purification via column chromatography (silica gel, gradient elution with EtOAc/hexanes) to achieve yields of ~60–68% . Key steps include controlling stoichiometry, reaction time, and temperature to minimize side reactions.

Q. What analytical techniques are critical for characterizing 5-(1-bromoethyl)-2-methoxypyridine?

Essential methods include:

  • High-Resolution Mass Spectrometry (HRMS) for confirming molecular weight (e.g., observed [M+H]+ at m/z 237.1482 vs. calculated 237.1485) .
  • NMR Spectroscopy (¹H/¹³C) to verify substitution patterns (e.g., methoxy and bromoethyl groups).
  • Infrared (IR) Spectroscopy for functional group identification (C-Br stretch ~560 cm⁻¹).
  • HPLC/Purity Analysis to ensure >95% purity, as referenced in chromatographic protocols .

Q. How should 5-(1-bromoethyl)-2-methoxypyridine be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. The compound’s bromoethyl group is sensitive to moisture and light, analogous to related brominated pyridines requiring low-temperature storage .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling 5-(1-bromoethyl)-2-methoxypyridine with nucleophiles?

Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete in SN2 reactions.
  • Catalyst Screening : Pd or Cu catalysts improve cross-coupling efficiency, as seen in Suzuki-Miyaura reactions with bromopyridines .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like elimination.
  • Steric Effects : Bulkier nucleophiles (e.g., tertiary alcohols) require longer reaction times or higher temperatures, as observed in analogous couplings .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions?

Discrepancies arise from competing pathways:

  • Radical vs. Polar Mechanisms : In-situ bromination may involve radical intermediates under photochemical conditions, while traditional SN2 pathways dominate in polar solvents.
  • Steric Hindrance : Substituents on the pyridine ring (e.g., methoxy groups) can slow nucleophilic attack, reducing yields from ~68% to 60% in sterically hindered systems .

Q. How can researchers resolve contradictory data in regioselective functionalization?

  • Computational Modeling : DFT calculations predict reactivity at specific positions (e.g., C5 vs. C3 bromination).
  • Isotopic Labeling : Use ²H or ¹³C-labeled substrates to trace reaction pathways.
  • Kinetic Studies : Compare rate constants for competing pathways under varying conditions (e.g., pH, solvent polarity) .

Q. What applications exist for 5-(1-bromoethyl)-2-methoxypyridine in heterocyclic synthesis?

The bromoethyl group acts as a versatile electrophile in:

  • Alkaloid Synthesis : Formation of pyrrolidine/perhydroindole scaffolds via intramolecular cyclization, as demonstrated in perlolidine synthesis .
  • Pharmaceutical Intermediates : Coupling with amines or thiols generates bioactive molecules (e.g., cardiotonic agents) .

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